2-(1-Methyl-1H-indol-4-yl)ethanamine is an organic compound classified under the category of indole derivatives, specifically as a 3-alkylindole. This compound features a structural framework that includes an indole moiety with an ethylamine side chain. Its molecular formula is , and it has garnered interest in various scientific fields due to its potential biological activities and applications.
2-(1-Methyl-1H-indol-4-yl)ethanamine belongs to:
This classification highlights its structural characteristics and its relation to other organic compounds .
The synthesis of 2-(1-Methyl-1H-indol-4-yl)ethanamine can be achieved through several established methods:
The choice of synthesis method may depend on factors such as yield, purity, and scalability for industrial applications. Optimizing reaction conditions, such as temperature and pressure, can significantly enhance product outcomes.
The molecular structure of 2-(1-Methyl-1H-indol-4-yl)ethanamine can be represented using various chemical notations:
The compound has a molecular weight of approximately 174.24 g/mol. Its structural features include a fused bicyclic system characteristic of indoles, contributing to its chemical reactivity and potential biological activity.
2-(1-Methyl-1H-indol-4-yl)ethanamine is capable of undergoing various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its properties or develop new derivatives with specific functionalities.
Research indicates that compounds within this class may act as agonists or antagonists at various receptor sites, affecting mood regulation and neurological functions. Further studies are necessary to elucidate the precise mechanisms involved in this compound's action.
The chemical properties include:
These properties suggest that 2-(1-Methyl-1H-indol-4-yl)ethanamine may exhibit solubility in organic solvents while having limited solubility in water due to its hydrophobic nature .
2-(1-Methyl-1H-indol-4-yl)ethanamine has potential applications in various scientific fields:
The indole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—serves as a fundamental building block in medicinal chemistry. Its planar, electron-rich configuration enables diverse interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic effects. Indole derivatives are integral to approximately 10% of all approved pharmaceuticals, spanning therapeutic areas such as oncology (e.g., vinca alkaloids), neurology (e.g., triptans), and infectious diseases (e.g., indinavir) [7]. The scaffold’s versatility arises from its capacity for electrophilic substitution at multiple positions (C3, C5, C6, C7), facilitating tailored structural modifications to optimize drug-receptor binding. Recent advances in synthetic methodologies—including transition-metal catalysis and green chemistry approaches—have accelerated the development of novel indole-based compounds with enhanced pharmacokinetic properties and target specificity [7].
Table 1: Representative Bioactive Indole Ethylamine Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
2-(1-Methyl-1H-indol-4-yl)ethanamine | C₁₁H₁₄N₂ | 174.24 | N-methylation at indole N1; ethylamine at C4 |
N-Methyltryptamine | C₁₁H₁₄N₂ | 174.24 | Ethylamine at C3; N-methylation on side chain |
2-(1H-Indol-3-yl)ethanamine (Tryptamine) | C₁₀H₁₂N₂ | 160.22 | Ethylamine at C3; unsubstituted indole |
5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | Methoxy at C5; ethylamine at C3 |
2-(1H-Indol-1-yl)ethanamine | C₁₀H₁₂N₂ | 160.22 | Ethylamine attached to indole N1 |
The ethylamine side chain (–CH₂–CH₂–NH₂) is a critical pharmacophore in neuroactive compounds, enabling interactions with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and trace amine-associated receptors (TAARs). The protonatable nitrogen forms ionic bonds with aspartate residues in receptor binding pockets, while the two-carbon spacer optimally positions the amine group for hydrogen bonding with conserved serine or threonine residues [3]. Modifications to this side chain—such as N-methylation in N-Methyltryptamine (C₁₁H₁₄N₂) or elongation—significantly alter receptor affinity, functional activity, and metabolic stability. For instance, N-methylation reduces susceptibility to monoamine oxidase (MAO) degradation, extending the compound’s half-life [3]. In 2-(1-Methyl-1H-indol-4-yl)ethanamine, the ethylamine moiety at the atypical C4 position (rather than C3) may confer unique steric and electronic properties, potentially influencing its selectivity for specific receptor subtypes.
This compound emerged as an analog of classical tryptamines during the early 2000s, coinciding with increased exploration of structure-activity relationships (SAR) in indole derivatives. Unlike naturally occurring tryptamines (e.g., psilocin, which has a C3-ethylamine), 2-(1-Methyl-1H-indol-4-yl)ethanamine features a C4-linked ethylamine and N1-methylation. This structural shift positions it within a broader class of "designer tryptamines" synthesized to probe receptor interactions or circumvent regulatory restrictions [5]. Early pharmacological interest focused on its potential serotonergic activity due to the ethylamine moiety, but recent studies have highlighted risks associated with structural analogs. Notably, compounds like 4-HO-MET and 4-AcO-DET (both C4-substituted tryptamines) exhibit cardiotoxic effects via hERG potassium channel inhibition, leading to QT interval prolongation and arrhythmia [5]. While direct data on 2-(1-Methyl-1H-indol-4-yl)ethanamine remains limited, its structural similarity to these compounds underscores its relevance in toxicology research.
Table 2: Pharmacological Profiles of Selected Indole Ethylamine Derivatives
Compound | Primary Targets | Key Pharmacological Effects | Research Applications |
---|---|---|---|
2-(1-Methyl-1H-indol-4-yl)ethanamine | Not fully characterized | Predicted 5-HT₂ₐ binding (structural analogy) | SAR studies of C4-substituted tryptamines |
N-Methyltryptamine | 5-HT₁ₐ/₂ₐ, TAAR₁ | Agonism at serotonin receptors; hallucinogenic | Neuropharmacology probe |
5-Methoxytryptamine | 5-HT receptors | Vasoconstriction; thermoregulation effects | Cardiovascular research |
4-HO-MET (C4-hydroxy analog) | 5-HT₂ₐ; hERG channels | Hallucinogenic; hERG inhibition (QT prolongation) | Cardiotoxicity models |
Concluding Remarks
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: